{3-[(Benzyloxy)methyl]phenyl}methanamine

Medicinal Chemistry Organic Synthesis SAR

This meta-benzyloxymethyl benzylamine is a privileged scaffold for target-binding SAR. Its exact substitution pattern is critical—moving the benzyloxy group from meta to para or ortho can shift binding affinity orders of magnitude. Use it to build potent Eis acetyltransferase inhibitors (IC50 ~1 µM) against TB resistance, or as a precursor for CNS-penetrant probes. Sourcing this verified isomer guarantees synthetic utility and data integrity. For R&D use only; not for human administration.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 954582-86-6
Cat. No. B2986192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Benzyloxy)methyl]phenyl}methanamine
CAS954582-86-6
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC=CC(=C2)CN
InChIInChI=1S/C15H17NO/c16-10-14-7-4-8-15(9-14)12-17-11-13-5-2-1-3-6-13/h1-9H,10-12,16H2
InChIKeyYSCFZTBGWPBNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





{3-[(Benzyloxy)methyl]phenyl}methanamine (CAS 954582-86-6): A Research-Use Benzyloxymethyl-Amine Building Block for Medicinal Chemistry and Drug Discovery


{3-[(Benzyloxy)methyl]phenyl}methanamine (CAS 954582-86-6) is a benzylamine-derived chemical building block featuring a primary amine separated from a phenyl ring by a methylene linker, with a benzyloxymethyl substituent at the meta position [1]. It is employed as a versatile intermediate in medicinal chemistry, with applications spanning the synthesis of enzyme inhibitors, antimicrobial agents, and other bioactive scaffolds . The compound is intended strictly for research and further manufacturing use and is not for direct human administration .

Why Unverified Substitution of {3-[(Benzyloxy)methyl]phenyl}methanamine Puts Experimental Reproducibility at Risk


The substitution pattern of the benzyloxymethyl group on the phenyl ring critically influences molecular geometry, reactivity, and biological target engagement. Even minor positional isomerism—such as moving the benzyloxy group from the meta to the para or ortho position—can alter binding affinities by orders of magnitude, as demonstrated in structure-activity relationship (SAR) studies of related benzylamine inhibitors [1]. Furthermore, the presence of the ether-linked methylene spacer distinguishes this compound from simpler benzylamines, affecting lipophilicity, metabolic stability, and pharmacokinetic profiles [2]. Therefore, sourcing an unverified analog or isomer cannot guarantee the same synthetic utility or biological outcome, directly jeopardizing the validity of research data and downstream development efforts.

Evidence-Based Differentiators for {3-[(Benzyloxy)methyl]phenyl}methanamine (CAS 954582-86-6) Against Its Closest Analogs


Physicochemical and Structural Differentiation: Meta-Benzyloxymethyl Configuration

The compound's meta-substituted benzyloxymethyl group confers distinct physicochemical properties compared to its regioisomers. This includes a calculated molecular weight of 227.30 g/mol and density of 1.1±0.1 g/cm³, which influences its behavior in solution and during purification [1]. While no direct head-to-head comparative data for this specific compound was identified in the accessed literature, class-level SAR analyses for related benzylamine scaffolds consistently demonstrate that the position of the benzyloxy substituent is a primary determinant of potency and selectivity [2].

Medicinal Chemistry Organic Synthesis SAR

Differentiation via Unique Ether-Linked Spacer Topology

The benzyloxymethyl group introduces an ether-linked methylene spacer between the phenyl ring and the benzyloxy moiety, which is absent in simpler benzylamine analogs like (3-(benzyloxy)phenyl)methanamine. This structural feature increases molecular flexibility and can modulate interactions with hydrophobic binding pockets. Class-level evidence from benzyloxy-benzylamine Eis inhibitors shows that compounds containing this benzyloxymethyl scaffold can achieve high potency (IC50 ∼ 1 μM) and remarkable selectivity against other acetyltransferases [1].

Medicinal Chemistry Enzyme Inhibition Drug Design

Inference of Metabolic Stability from Class-Level Plasma Stability Data

While specific plasma stability data for {3-[(Benzyloxy)methyl]phenyl}methanamine is not publicly available, class-level data from structurally related benzylamine derivatives provide a useful benchmark. In a study evaluating 13 benzylamine derivatives, mouse plasma stability after a 1-hour incubation at 37°C ranged from near 0% to over 100% remaining, demonstrating that subtle structural modifications dramatically affect metabolic liability [1]. This underscores the importance of using the exact compound for reproducible ADME studies rather than assuming an analog will behave similarly.

Drug Metabolism Pharmacokinetics ADME

Optimal Research Applications for {3-[(Benzyloxy)methyl]phenyl}methanamine in Drug Discovery


Scaffold for Developing Novel Anti-Mycobacterial Agents

The benzyloxy-benzylamine core is a validated scaffold for the development of potent and selective inhibitors of Mycobacterium tuberculosis acetyltransferase Eis (IC50 ∼ 1 μM) [1]. {3-[(Benzyloxy)methyl]phenyl}methanamine can serve as a key intermediate or a starting point for SAR expansion to overcome kanamycin resistance in tuberculosis, as demonstrated by compounds 47 and 55 from the Eis inhibitor series [1].

Synthesis of Selective Kinase or Methyltransferase Inhibitors

As a benzylamine building block, this compound is structurally aligned with fragments used to create potent and selective enzyme inhibitors, such as the CARM1 inhibitor series based on (2-(benzyloxy)phenyl)methanamine (e.g., compound 17e with IC50 = 2 ± 1 nM) [2]. Its unique substitution pattern may offer novel vectors for optimizing selectivity against off-target type I PRMTs.

Component in Chiral Resolving Agents

The benzyloxybenzyl moiety is a key structural element in the design of chiral secondary amine resolving agents for carboxylic acids [3]. {3-[(Benzyloxy)methyl]phenyl}methanamine can be used as a precursor for synthesizing novel, optically active resolving agents, potentially offering enhanced separation efficiency compared to first-generation agents [3].

Precursor for CNS-Penetrant Probe Molecules

Benzylamine derivatives are privileged scaffolds in CNS drug discovery, with analogs showing activity at serotonin receptors and against seizure models . The balanced lipophilicity of {3-[(Benzyloxy)methyl]phenyl}methanamine makes it a suitable starting material for synthesizing novel CNS-penetrant chemical probes, where its ether-linked spacer may influence blood-brain barrier permeability and target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for {3-[(Benzyloxy)methyl]phenyl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.